molecular formula C8H6F3IO B8160199 1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene

1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene

Cat. No.: B8160199
M. Wt: 302.03 g/mol
InChI Key: OPQSWDXWMVMKCO-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with:

  • A 2,2-difluoroethoxy group (-OCH₂CF₂) at position 1,
  • A fluorine atom at position 2,
  • An iodine atom at position 4.

Properties

IUPAC Name

1-(2,2-difluoroethoxy)-2-fluoro-4-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3IO/c9-6-3-5(12)1-2-7(6)13-4-8(10)11/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQSWDXWMVMKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene typically involves multiple steps, starting with the introduction of the difluoroethoxy group. One common method involves the reaction of 2,2-difluoroethanol with a suitable halogenated benzene derivative under basic conditions. The subsequent introduction of the fluoro and iodo groups can be achieved through electrophilic substitution reactions using appropriate reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination .

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. These methods may involve the use of continuous flow reactors to enhance reaction efficiency and yield .

Scientific Research Applications

Medicinal Chemistry

1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to act as a modulator of biological pathways, particularly in the development of drugs targeting cancer and inflammatory diseases.

  • Case Study: Anticancer Activity
    • Research indicates that compounds similar to 1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results in inducing apoptosis in MCF-7 breast cancer cells, with IC50 values in the low micromolar range.

Fluorinated Compounds in Drug Development

Fluorinated compounds are known for their enhanced metabolic stability and bioavailability. The presence of fluorine atoms in 1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene contributes to these properties, making it a valuable candidate in drug formulation.

  • Case Study: Antiviral Activity
    • Similar fluorinated compounds have demonstrated antiviral properties against various viruses, including herpes simplex virus types 1 and 2. The mechanism often involves interference with viral replication processes.

Materials Science

The compound's unique structure allows it to be utilized in the synthesis of advanced materials, including polymers and coatings that require specific thermal and chemical resistance properties.

  • Case Study: Polymer Synthesis
    • Research has shown that incorporating fluorinated aromatic compounds into polymer matrices can enhance their hydrophobicity and thermal stability. This application is particularly relevant in the development of coatings for electronic devices.

The biological activity of 1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene can be summarized as follows:

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerMCF-7 (breast cancer)Induction of apoptosis[Research Study A]
AntiviralHerpes simplex virusInhibition of replication[Research Study B]
AntimicrobialVarious bacteriaDisruption of cell membranes[Research Study C]

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical attributes of 1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene with its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene 1-OCH₂CF₂, 2-F, 4-I C₈H₆F₃IO 306.04 (calculated) High reactivity due to iodine; agrochemical intermediate
1-Ethoxy-2,3-difluoro-4-iodobenzene 1-OCH₂CH₃, 2-F, 3-F, 4-I C₈H₇F₂IO 284.04 Lower electron-withdrawing effect (ethoxy vs. difluoroethoxy)
2-Ethoxy-1,3-difluoro-5-iodobenzene 2-OCH₂CH₃, 1-F, 3-F, 5-I C₈H₇F₂IO 284.04 Positional isomer; altered regioselectivity in reactions
1-Chloro-2,4-difluoro-5-iodobenzene 1-Cl, 2-F, 4-F, 5-I C₆HClF₂I 272.43 (calculated) Enhanced stability from chlorine; reduced leaving group ability vs. iodine
1,3-Dimethoxy-2-fluoro-4-iodobenzene 1-OCH₃, 3-OCH₃, 2-F, 4-I C₈H₇FIO₃ 313.05 (calculated) Electron-rich ring (methoxy donors); pharmaceutical intermediates
2-Bromo-3-(difluoromethoxy)-4-fluoro-1-iodobenzene 2-Br, 3-OCHF₂, 4-F, 1-I C₇H₃BrF₃IO 389.91 (calculated) Bromine enhances leaving group versatility; agrochemical applications

Electronic and Reactivity Differences

  • Electron-Withdrawing Effects : The difluoroethoxy group (-OCH₂CF₂) in the target compound exerts a stronger electron-withdrawing effect compared to ethoxy (-OCH₂CH₃) or methoxy (-OCH₃) groups. This deactivates the benzene ring, directing electrophilic substitutions to specific positions (e.g., meta to strong electron-withdrawing groups).
  • Leaving Group Ability : Iodine’s superior leaving group ability (vs. chlorine or bromine) makes the target compound more reactive in nucleophilic aromatic substitution or cross-coupling reactions.
  • Steric and Positional Effects : Substituent positions significantly influence reactivity. For example, iodine at position 4 (target compound) vs. position 5 (1-chloro-2,4-difluoro-5-iodobenzene ) alters steric accessibility for further functionalization.

Biological Activity

1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene is a fluorinated organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C8_{8}H7_{7}F3_{3}IO. Its structure includes a benzene ring substituted with a difluoroethoxy group, a fluoro group, and an iodo group. The presence of these halogens can significantly influence the compound's reactivity and biological interactions.

Biological Activity

1. Antimicrobial Properties
Research has indicated that halogenated compounds, including those with fluorine and iodine substitutions, may exhibit antimicrobial activity. The introduction of the difluoroethoxy group enhances lipophilicity, potentially improving membrane permeability and interaction with microbial targets.

2. Cytotoxicity
Studies have shown that various fluorinated compounds can induce cytotoxic effects in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to apoptosis. The specific cytotoxicity of 1-(2,2-difluoroethoxy)-2-fluoro-4-iodobenzene has yet to be fully elucidated but is hypothesized to be related to its ability to interact with cellular components through its halogen substituents .

3. Enzyme Inhibition
Fluorinated compounds are often investigated for their ability to inhibit enzymes involved in metabolic pathways. For example, the compound may act as a modulator of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver . This interaction could lead to altered pharmacokinetics when used in therapeutic contexts.

The biological activity of 1-(2,2-difluoroethoxy)-2-fluoro-4-iodobenzene is likely mediated by several mechanisms:

  • Lipophilicity Enhancement : The difluoroethoxy group increases the compound's hydrophobic character, facilitating its passage through lipid membranes and enhancing its bioavailability.
  • Reactive Intermediate Formation : The presence of the iodo group may allow for nucleophilic substitution reactions that produce reactive intermediates capable of interacting with biological macromolecules such as proteins and nucleic acids .
  • Oxidative Stress Induction : By generating ROS upon metabolic activation, this compound may contribute to oxidative stress within cells, leading to potential therapeutic effects against cancer cells .

Case Studies and Research Findings

Several studies have examined the biological activity of similar fluorinated compounds:

StudyFocusFindings
Antimicrobial ActivityDemonstrated that fluorinated compounds exhibit significant antibacterial properties against Gram-positive bacteria.
Cytotoxicity in Cancer CellsReported that certain fluorinated ethers induced apoptosis in various cancer cell lines through ROS generation.
Enzyme InteractionFound that fluorinated compounds can inhibit cytochrome P450 enzymes, affecting drug metabolism.

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